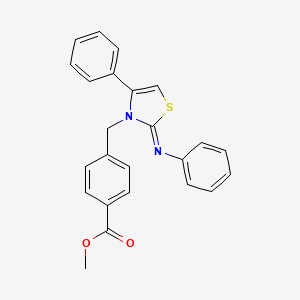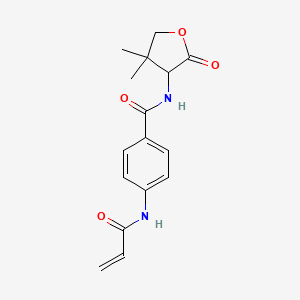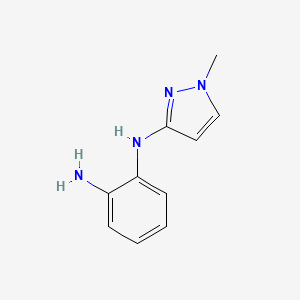![molecular formula C16H15NO4S B2379141 methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 497211-84-4](/img/structure/B2379141.png)
methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a similar compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, has been reported . It was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . The compound was characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction techniques .Molecular Structure Analysis
The molecular formula of methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is C16H15NO4S. The molecular weight is 317.36. For a similar compound, 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzoate, the molecular formula is C15H14O2S and the molecular weight is 258.3 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene, are available . Its molecular weight is 258.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Antimicrobial Activity : Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate derivatives have been investigated for their potential antimicrobial activity. For instance, Ghorab et al. (2017) synthesized a series of compounds related to this chemical and evaluated them for antibacterial and antifungal activities, finding some compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular Structure Analysis : Studies like those conducted by Xing and Nan (2005) have examined the molecular structure of compounds closely related to this compound. These studies provide insights into the chemical and physical properties of these compounds, which can be crucial for their application in various scientific fields (Xing & Nan, 2005).
Protein Labeling in Biochemistry : In the field of biochemistry, compounds similar to this compound have been used for protein labeling. Ren et al. (2009) developed sulfur-35 labeling reagents for this purpose, offering a method for studying protein interactions and functions (Ren, Mcnamara, Koharski, Hesk, & Borges, 2009).
Acaricide Development : The structural analysis and synthesis of related compounds have also found applications in the development of acaricides, which are important for pest control in agriculture. Kimura and Hourai (2005) explored the synthesis of novel acaricides, demonstrating the versatility of these compounds in practical applications (Kimura & Hourai, 2005).
Corrosion Inhibition : In the field of materials science, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Ichchou et al. (2019) studied the effectiveness of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel, demonstrating the practical applications of these compounds in protecting industrial materials (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).
Properties
IUPAC Name |
methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)14-7-9-15(10-8-14)17-22(19,20)12-11-13-5-3-2-4-6-13/h2-12,17H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHJEQCADCAELG-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)
![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)
![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2379061.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2379063.png)
![7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)
![1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2379066.png)
![2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B2379067.png)


![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)


